molecular formula C15H19NO3 B6350234 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-08-0

5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350234
CAS RN: 1326815-08-0
M. Wt: 261.32 g/mol
InChI Key: FXYBITOMPBOVJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. The compound has an oxazole ring which is aromatic and has a planar structure. The presence of different functional groups like the phenyl ring and the carboxylic acid group would also influence its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group would make the compound acidic and polar. It might also form hydrogen bonds .

Scientific Research Applications

MMPPCA has a variety of applications in scientific research. It is used as a starting material for the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. It is also used as a reagent in the synthesis of other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the production of emulsions.

Mechanism of Action

Target of Action

The compound, also known as “3-(4-Isobutylphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid”, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

The compound works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of symptoms such as pain, inflammation, and fever. It’s worth noting that the S-(+)-enantiomer of the compound is believed to possess most of the beneficial anti-inflammatory activity .

Biochemical Pathways

By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The compound exhibits stereoselectivity in its pharmacokinetics, with substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer . It is absorbed rapidly and completely when administered orally, with its bioavailability being dose-dependent . The compound binds extensively to plasma albumin and is eliminated following biotransformation to glucuronide conjugate metabolites .

Result of Action

The inhibition of prostaglandin synthesis by the compound leads to a reduction in inflammation, pain, and fever . This makes it effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability . Additionally, factors such as temperature and light exposure can impact the stability of the compound .

Advantages and Limitations for Lab Experiments

MMPPCA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, MMPPCA is not very soluble in water, making it unsuitable for some experiments.

Future Directions

There are a variety of potential future directions for the use of MMPPCA. It could be used as a starting material for the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, it could be used as a catalyst for the synthesis of polymers or as a stabilizing agent for the production of emulsions. Furthermore, more research could be done to better understand the biochemical and physiological effects of MMPPCA, as well as its potential applications in medicine.

Synthesis Methods

MMPPCA can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-methyl-2-pentanone with phenyl isocyanate, followed by the addition of hydrochloric acid. This reaction produces MMPPCA, as well as other products. Other methods for the synthesis of MMPPCA include the reaction of phenyl isocyanate with 3-methyl-2-pentanone, followed by the addition of hydrochloric acid, and the reaction of 4-methyl-2-pentanone with 2-methyl-2-phenylpropionic acid, followed by the addition of hydrochloric acid.

properties

IUPAC Name

5-methyl-3-[4-(2-methylpropyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)8-11-4-6-12(7-5-11)13-9-15(3,14(17)18)19-16-13/h4-7,10H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYBITOMPBOVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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